molecular formula C15H15FN6OS2 B5574783 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5574783
M. Wt: 378.5 g/mol
InChI Key: GAMNACXDCCGTDD-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C15H15FN6OS2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 378.07327963 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Properties

The compound has been utilized as a precursor for the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and more. These synthesized compounds have been tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).

Anticancer Research

A series of compounds derived from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide have been investigated for their anticancer properties. This research encompasses the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their evaluation against various cancer cell lines, showing significant cytotoxic results, particularly against breast cancer (Abu-Melha, 2021).

Pharmacological Evaluation as Glutaminase Inhibitors

The compound's analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlighting their therapeutic potential in cancer treatment. This study revealed that certain analogs retain the potency of BPTES with improved solubility, presenting an opportunity for drug development (Shukla et al., 2012).

Antimicrobial and Antifungal Effects

Research has also explored the synthesis of triazole-oxadiazole compounds with potential antifungal and apoptotic effects against various Candida species. These compounds have shown significant potency and safety as antifungal agents, with some exhibiting apoptotic effects on Candida cells, suggesting their use in treating fungal infections (Çavușoğlu et al., 2018).

Synthesis for Biological Importance

Another aspect of the compound's application includes its role in the synthesis of N-heteroaryl-2-(heteroarylthio)acetamides, which may hold biological significance in inhibiting HIV 1 replications, showcasing its potential in developing antiviral therapies (Krishnaraj & Muthusubramanian, 2014).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6OS2/c1-3-12-18-20-14(25-12)17-11(23)8-24-15-21-19-13(22(15)2)9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNACXDCCGTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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